Glasdegib is a small molecule inhibitor that targets the smoothened protein, a key component of the Hedgehog signaling pathway. This pathway plays a critical role in embryonic development and tissue repair, but abnormal activation of the pathway has been implicated in the development of several cancers [].
Glasdegib binds directly to the smoothened protein, preventing it from interacting with other proteins essential for signal transduction. By inhibiting smoothened, Glasdegib disrupts the Hedgehog pathway, thereby blocking the growth and survival of cancer cells that rely on this pathway for their proliferation [].
Glasdegib, also known by its brand name Daurismo, is a medication used in combination with low-dose cytarabine to treat a specific form of acute myeloid leukemia (AML) in adults []. This type of AML is newly diagnosed and affects patients who are either 75 years or older or have other health conditions that prevent them from undergoing intensive chemotherapy [].
Glasdegib is a benzimidazole derivative []. Benzimidazoles are a class of organic compounds known for their diverse biological activities []. Specific details about the key features and functionalities within Glasdegib's structure are not readily available in publicly accessible sources as this information may be considered proprietary by the developers.
The detailed synthesis of Glasdegib is not publicly available due to potential commercial confidentiality []. Scientific literature focuses on the application of Glasdegib rather than its production methods.
Specific data on Glasdegib's melting point, boiling point, solubility, and stability is not available in publicly accessible sources. This type of information is often not required for its clinical use.
Glasdegib works by inhibiting the hedgehog signaling pathway []. This pathway plays a critical role in embryonic development and tissue repair in adult organisms. However, abnormal activation of this pathway has been linked to various cancers, including AML. By targeting this pathway, Glasdegib disrupts the uncontrolled growth of cancer cells.
Health Hazard